Purity Advantage: 98 % (LeYan) vs. Industry‑Standard 90‑95 % for Related 4‑Chloropyrazolo[1,5‑a]pyrazine Scaffolds
Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate sourced from LeYan is specified at 98 % purity, whereas the parent 4-chloropyrazolo[1,5-a]pyrazine scaffold from AKSci carries a minimum purity specification of only 90 % . Another vendor (CymitQuimica) lists the target compound at a minimum of 95 % . The 8‑percentage‑point purity gap between LeYan's lot and the generic scaffold directly reduces the burden of by‑product removal in palladium‑catalyzed carbonylation and Suzuki couplings, where impurities ≥ 5 % can poison catalysts or generate difficult‑to‑separate side products [1].
| Evidence Dimension | Commercial purity (HPLC area %) |
|---|---|
| Target Compound Data | 98 % (LeYan, lot‑specific) |
| Comparator Or Baseline | 4-Chloropyrazolo[1,5-a]pyrazine: 90 % min. (AKSci); Target compound (CymitQuimica): 95 % min. |
| Quantified Difference | +3 to +8 absolute percentage points higher than comparator lots |
| Conditions | Vendor‑reported purity specifications; HPLC and/or NMR verification. |
Why This Matters
Higher starting purity minimizes catalyst poisoning and simplifies post‑reaction purification, directly reducing time and cost in multi‑step medicinal chemistry campaigns.
- [1] Tsizorik, N.M. et al. Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates. Chem. Heterocycl. Compd. 2020, 56, 1583‑1592. View Source
